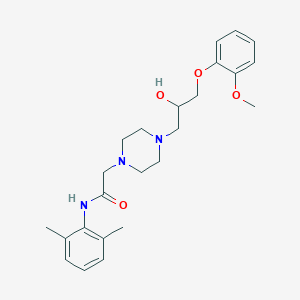

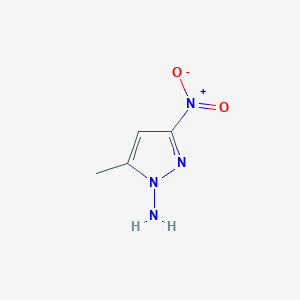

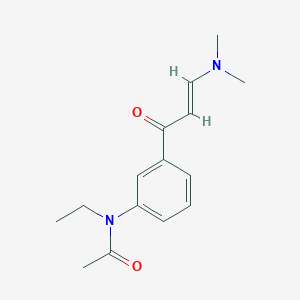

![molecular formula C19H12N2O3 B123806 5,11-二氢-2,10-二羟基吲哚并[3,2-b]咔唑-6-甲醛 CAS No. 549548-28-9](/img/structure/B123806.png)

5,11-二氢-2,10-二羟基吲哚并[3,2-b]咔唑-6-甲醛

描述

5,11-Dihydroindolo[3,2-b]carbazole derivatives are a class of compounds that have garnered interest due to their diverse range of applications, particularly in the field of organic electronics. These compounds are characterized by their polycyclic structure, which includes the indolo[3,2-b]carbazole moiety, a fused system that combines indole and carbazole rings.

Synthesis Analysis

The synthesis of 5,11-dihydroindolo[3,2-b]carbazole derivatives has been approached through various methods. A general two-step method has been developed for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles using hydroiodic acid as a catalyst for the condensation of indole and aromatic aldehydes, followed by oxidation with iodine . Another approach involves a one-pot synthesis that includes condensation, isomerization, and intramolecular cyclization to yield 6-monosubstituted derivatives . Additionally, a modified method based on HBr catalyzed condensation followed by iodine-mediated aromatization has been used to synthesize 5,11-dialkyl-6,12-di(hetero)aryl derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 5,11-dihydroindolo[3,2-b]carbazole core. Modifications to this core structure have been achieved through various synthetic strategies, leading to the introduction of different substituents at specific positions on the ring system. For instance, acylation reactions have been employed to introduce acetyl groups at the C2 and C8 positions , while palladium-catalyzed intramolecular C–H arylation has been used to create fused nine-ring systems .

Chemical Reactions Analysis

The chemical reactivity of 5,11-dihydroindolo[3,2-b]carbazole derivatives allows for further functionalization. For example, the acylation of 5,11-dihydroindolo[3,2-b]carbazoles can lead to the formation of 2,8-diacetyl derivatives, which upon oxidation yield 2,8-diglyoxals. These diglyoxals can then react with aromatic o-diamines to produce new indolo[3,2-b]carbazoles with quinoxalinyl fragments . Other reactions include the Vilsmeier–Haack formylation and the Fiesselmann thiophene synthesis to introduce thiophene units .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure and the substituents present. The optical properties of quinoxaline-containing indolo[3,2-b]carbazoles have been measured, indicating potential applications in optoelectronic devices . The basic photophysical and electrochemical properties, as well as thermal stability, have been determined for fused indolo[3,2-b]carbazole derivatives, which are important parameters for their use in electronic materials .

科学研究应用

合成与配体性质

5,11-二氢吲哚并[3,2-b]咔唑-6-甲醛因其合成和配体性质而受到广泛研究。值得注意的合成涉及对称和不对称 6,12-二取代衍生物的产生,包括 5,11-二氢吲哚并[3,2-b]咔唑-6,12-二甲醛。该化合物已被确认为 TCDD (Ah) 受体的极其有效的配体,突出了其在生化应用中的潜力 (Tholander & Bergman, 1999)。

有机发光二极管 (OLED)

在有机电子领域,5,11-二氢吲哚并[3,2-b]咔唑的衍生物已被合成,用作有机发光二极管 (OLED) 中的空穴传输层。这些分子具有较高的玻璃化转变温度,蒸发后形成均匀的薄膜,并且具有与氧化铟锡 (ITO) 阳极匹配的理想电离电位。它们在 OLED 中的应用显示出有希望的结果,包括低阈值电压和优异的电流-电压特性 (Hu 等人,2000)。

金属-有机配位聚合物

使用基于 5,11-二氢吲哚并[3,2-b]咔唑的配体对金属-有机配位聚合物进行了研究。一项研究合成了一个带有两个羧基的二齿配体,该配体来自 5,11-二氢吲哚并[3,2-b]咔唑,然后用它来构建具有锌的金属-有机配位聚合物。这些化合物显示出有趣的结构特征和蓝色荧光,这可能对材料科学和光物理学产生影响 (Khan 等人,2018)。

光物理和电化学性质

进一步的研究探索了新型吲哚并[3,2-b]咔唑衍生物的光物理和电化学性质,特别是那些用噻吩取代的衍生物。该研究证明了这些化合物的修饰潜力,从而对其光学和氧化还原性质有了新的见解。这为它们在光电和其他此类性质至关重要的应用中使用开辟了可能性 (Irgashev 等人,2014)。

安全和危害

未来方向

属性

IUPAC Name |

4,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c22-8-13-17-10-2-1-3-16(24)19(10)21-15(17)7-12-11-6-9(23)4-5-14(11)20-18(12)13/h1-8,20-21,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEGFSNSOSMIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC3=C2C(=C4C(=C3)C5=C(N4)C=CC(=C5)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461414 | |

| Record name | AGN-PC-0063M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |

CAS RN |

549548-28-9 | |

| Record name | 5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549548-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0063M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

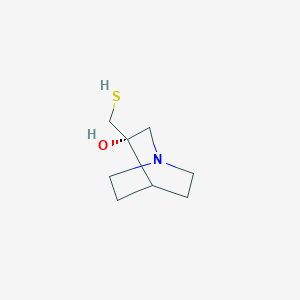

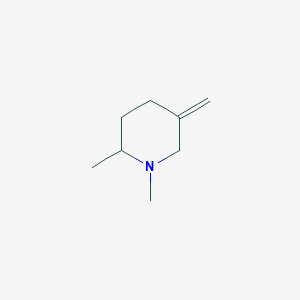

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)

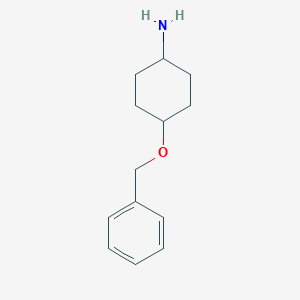

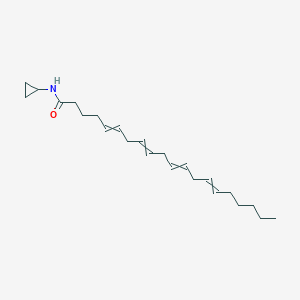

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)

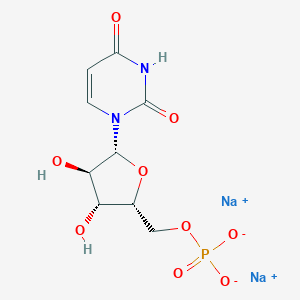

![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)